2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide
Description
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is a pyridazinone-acetamide hybrid compound characterized by a pyridazinone core substituted with a furan-2-yl group at the 3-position and an N-(4-methylbenzyl)acetamide side chain.
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-4-6-14(7-5-13)11-19-17(22)12-21-18(23)9-8-15(20-21)16-3-2-10-24-16/h2-10H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVLTIUVFZWZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is a novel heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.
- Molecular Formula : C15H17N3O3
- Molecular Weight : 287.31 g/mol
- CAS Number : 923074-03-7
The biological activity of the compound primarily stems from its structural components, which include a furan ring and a pyridazine moiety. These functional groups are known to interact with various biological targets, potentially influencing pathways related to inflammation, neuroprotection, and cancer treatment.
Biological Activity Overview
Preliminary studies suggest a range of biological activities associated with this compound, including:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, suggesting potential for treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by interacting with formyl peptide receptors (FPRs), which play crucial roles in immune regulation.
- Neuroprotective Properties : Given the presence of the pyridazine ring, this compound could exhibit neuroprotective effects, particularly in models of neurodegenerative diseases.
In Vitro Studies
In vitro assays have been conducted to evaluate the acetylcholinesterase (AChE) inhibitory activity of related compounds. Although specific data for this exact compound may be limited, similar derivatives have demonstrated promising AChE inhibition, which is crucial for developing treatments for Alzheimer's disease.
| Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|
| Compound A | 2.7 | AChE Inhibitor |
| Compound B | 5.0 | Antimicrobial |
| Compound C | 3.5 | Anti-inflammatory |
Case Studies
- Neuroprotective Study : A study investigated a series of pyridazine derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that compounds with furan and pyridazine moieties significantly reduced cell death and oxidative damage.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against various bacterial strains. Results showed that certain derivatives exhibited strong inhibitory effects, suggesting potential applications in antibiotic development.
Structure-Activity Relationship (SAR)
The biological activity of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide can be influenced by modifications to its structure:
- Furan Ring : Enhances lipophilicity and may improve membrane permeability.
- Pyridazine Moiety : Contributes to the compound's ability to interact with biological targets involved in inflammation and neuroprotection.
- Acetamide Side Chain : Plays a role in modulating the pharmacokinetic properties of the molecule.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield :
- Bulky or electron-withdrawing groups (e.g., dichloro in , benzylpiperidine in ) correlate with moderate yields (42–79%), while simpler substituents (e.g., methylthio benzyl in ) allow higher yields (up to 99.9% for precursor 6a).
- The target compound’s furan substituent, a moderately electron-rich heterocycle, may balance reactivity and steric hindrance, though its synthetic yield remains unreported.
Spectral Trends: IR C=O stretches in pyridazinone-acetamides typically appear between 1623–1681 cm⁻¹, with variations depending on electronic effects. For example, antipyrine hybrids (6e, 6f) show lower-frequency C=O stretches (1642–1664 cm⁻¹) compared to dichloro-substituted derivatives .
Functional Group Impact on Physicochemical Properties
- Furan vs. In contrast, dichloro substituents (as in ) increase electronegativity, which may improve solubility in polar solvents or alter binding kinetics.
- Acetamide Side Chain Variations :
The N-(4-methylbenzyl) group in the target compound provides moderate lipophilicity (logP ~2.5–3.5 predicted), whereas N-aryl groups (e.g., 4-bromophenyl in ) increase molecular weight and halogen-dependent interactions.
Hypothesized Structure-Activity Relationships (SAR)
While pharmacological data for the target compound are unavailable, trends from analogues suggest:
- Pyridazinone Core Modifications: Dichloro substituents () are associated with PRMT5 enzyme inhibition, likely due to enhanced electrophilicity. Bulky groups like benzylpiperidine () may improve CNS penetration but reduce aqueous solubility.
- Acetamide Side Chain :
- N-(4-methylbenzyl) groups could mimic tyrosine or phenylalanine residues, enabling interactions with hydrophobic enzyme pockets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling a furan-containing pyridazinone intermediate with a substituted benzylamine via amide bond formation. Key steps include:
- Intermediate preparation : Reacting 3-(furan-2-yl)-6-hydroxypyridazine with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using coupling agents like EDCI/HOBt or DCC to link the pyridazinone-acetic acid intermediate with 4-methylbenzylamine .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and reaction time (12–24 hrs) to maximize yield (reported 45–68%) .
- Analysis : Monitor reaction progress via TLC and confirm final product purity (>95%) using HPLC .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to verify furan (δ 6.3–7.4 ppm), pyridazinone (δ 7.8–8.2 ppm), and benzylacetamide (δ 2.3 ppm for CH₃; δ 4.4 ppm for CH₂) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ matching C₁₉H₁₈N₂O₃ (calc. 322.13) .
- FT-IR : Peaks at 1650–1680 cm⁻¹ (amide C=O), 3100 cm⁻¹ (furan C-H), and 1250 cm⁻¹ (pyridazinone C-N) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Screening :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) using fluorometric or colorimetric assays .
- ADMET prediction : Use in silico tools like SwissADME to assess solubility (LogP ~2.5), CYP450 interactions, and blood-brain barrier permeability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Approach :
- Derivatization : Synthesize analogs with substituent variations (e.g., halogenation at benzyl position, morpholine/pyridine replacements for furan) .
- Biological profiling : Compare IC₅₀ values across derivatives to identify critical functional groups (e.g., furan enhances binding to hydrophobic enzyme pockets) .
- Computational modeling : Docking studies (AutoDock Vina) to predict interactions with targets like EGFR (PDB: 1M17) .
- Data interpretation : Correlate electronic effects (Hammett constants) with activity trends .
Q. What strategies resolve contradictions in reported biological activities across similar pyridazinone derivatives?
- Case example : If one study reports anticancer activity (IC₅₀ = 5 μM) but another shows no effect :
- Re-evaluate assay conditions : Check cell line specificity, serum concentration, and incubation time .
- Comparative SAR : Test both compounds under identical conditions to isolate structural determinants (e.g., indole vs. benzyl groups) .
- Target validation : Use siRNA knockdown or CRISPR to confirm target engagement .
Q. How can the metabolic stability and degradation pathways of this compound be characterized?
- Methods :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- Kinetic studies : Determine half-life (t₁/₂) in pH 7.4 buffer at 37°C to assess hydrolytic stability .
Q. What experimental designs are optimal for identifying its molecular targets?
- Proteomics :
- Pull-down assays : Immobilize the compound on beads, incubate with cell lysates, and identify bound proteins via SDS-PAGE/MS .
- Phage display : Screen peptide libraries to map binding motifs .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
